stability of 7-Ethynyl-1H-indazole under acidic/basic conditions
stability of 7-Ethynyl-1H-indazole under acidic/basic conditions
An In-Depth Technical Guide to the Chemical Stability of 7-Ethynyl-1H-indazole Under Acidic and Basic Conditions
Abstract
7-Ethynyl-1H-indazole is a pivotal heterocyclic scaffold in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of targeted therapeutics. Its utility in drug development is intrinsically linked to its chemical stability, which dictates its storage, formulation, and in vivo behavior. This technical guide provides an in-depth analysis of the stability of 7-Ethynyl-1H-indazole under both acidic and basic conditions. We explore the underlying chemical principles, predict potential degradation pathways, and provide field-proven experimental protocols for assessing its stability profile. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's chemical liabilities to mitigate risks in the development pipeline.
Introduction to 7-Ethynyl-1H-indazole
Indazoles, or benzopyrazoles, are aromatic bicyclic heterocycles that have garnered significant interest in pharmacology. The indazole core is a "privileged scaffold," appearing in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] The fusion of a benzene ring with a pyrazole ring creates a 10 π-electron aromatic system, conferring considerable thermodynamic stability.[1][2] Among its tautomeric forms, the 1H-indazole is the most predominant and stable isomer.[1][2]
The introduction of an ethynyl group at the C7 position creates 7-Ethynyl-1H-indazole, a highly valuable intermediate. This functional group serves as a reactive handle for "click chemistry" and, more commonly, for Sonogashira cross-coupling reactions, allowing for the facile introduction of diverse molecular complexity.[3] Understanding the stability of both the indazole core and its critical ethynyl functional group under various pH conditions is paramount for successful synthesis, purification, formulation, and ultimately, ensuring the integrity of the final active pharmaceutical ingredient (API).
Core Physicochemical & Electronic Properties
The stability of 7-Ethynyl-1H-indazole is governed by the interplay of its structural and electronic features.
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The Indazole Core: The 1H-indazole ring system is fundamentally aromatic and thus relatively stable. It possesses both a weakly basic nitrogen (N2) and a weakly acidic proton (N1-H). The reported pKa for the protonated indazole cation is approximately 1.31, while the pKa for the N1-H proton is approximately 13.86.[2] This amphoteric nature dictates its response to acidic and basic environments.
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The C7-Ethynyl Substituent: The ethynyl group (–C≡CH) exerts a dual electronic influence on the aromatic ring. It has an electron-withdrawing inductive effect due to the sp-hybridization of the carbon atoms and a weaker, electron-releasing resonance effect.[4] In electrophilic aromatic substitution, this combination results in a net deactivating effect.[4][5] For stability considerations, the terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and the triple bond is susceptible to electrophilic addition, particularly under acidic conditions.
Stability Profile under Acidic Conditions
Under acidic conditions, two primary sites of reactivity exist on the 7-Ethynyl-1H-indazole molecule: the basic N2 nitrogen of the pyrazole ring and the electron-rich ethynyl triple bond.
Mechanistic Considerations
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Ring Protonation: In the presence of strong acids (pH < 1.3), the N2 atom will be protonated to form the corresponding indazolium cation. While this does not represent degradation, it alters the molecule's solubility and electronic properties, potentially making the aromatic ring more electron-deficient and less susceptible to further electrophilic attack, but it could activate the molecule towards certain nucleophilic reactions.
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Hydration of the Ethynyl Group: A more significant degradation pathway is the acid-catalyzed hydration of the alkyne triple bond. This reaction, analogous to the Meyer-Schuster rearrangement, proceeds via a vinyl cation intermediate to yield an enol, which rapidly tautomerizes to the more stable ketone. The expected degradation product would be 7-acetyl-1H-indazole . This reaction is typically slow in aqueous acid alone but can be accelerated by heat or the presence of certain metal catalysts.
Predicted Acidic Degradation Pathway
The following diagram illustrates the most probable degradation mechanism under forced acidic stress.
Caption: Predicted pathway for acid-catalyzed hydration of 7-Ethynyl-1H-indazole.
Stability Profile under Basic Conditions
In a basic environment, the primary reactive site is the acidic N1-H proton of the indazole ring.
Mechanistic Considerations
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N1-Deprotonation: With a pKa of ~13.86, the N1-proton can be abstracted by moderately strong bases (e.g., hydroxides, carbonates) to form the resonance-stabilized indazolide anion. This is not a degradation but a reversible acid-base reaction. However, the formation of this highly nucleophilic anion is the basis for a common synthetic liability: N-alkylation or N-acylation if alkylating/acylating agents are present.[6][7]
-
Ethynyl C-H Deprotonation: The terminal alkyne proton is far less acidic (pKa ≈ 25) and will not be removed by common aqueous bases like NaOH or K₂CO₃. Only extremely strong bases (e.g., NaH, organolithiums) can deprotonate this position, a condition not typically encountered in formulation or physiological environments.[6]
-
Hydrolysis/Cleavage: The C-C triple bond and the bond connecting it to the aromatic ring are generally stable to basic conditions, especially in the absence of specific catalysts. Degradation via cleavage of the ethynyl group is not a commonly anticipated pathway under typical basic stress testing.
Primary Reaction under Basic Conditions
The principal event under basic conditions is the formation of the indazolide anion, which is stable unless reactive electrophiles are present.
Caption: N1-deprotonation and subsequent potential for N-alkylation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 7-Ethynyl-1H-indazole, a forced degradation study is essential.[8] This involves subjecting the compound to stress conditions exceeding those used in accelerated stability testing.
General Workflow
A standardized workflow ensures reproducible and reliable data.
Caption: General workflow for a forced degradation study.
Protocol: Acidic Stress Testing
Objective: To evaluate stability in the presence of strong acid.
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Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 7-Ethynyl-1H-indazole in a suitable organic solvent like acetonitrile (ACN).
-
Stress Sample Preparation:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1 M Hydrochloric Acid (HCl).
-
Vortex gently to mix. This creates a final concentration of 0.5 mg/mL in 50% ACN / 0.5 M HCl.
-
-
Control Sample: Prepare a control by mixing 1.0 mL of stock solution with 1.0 mL of purified water.
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Incubation: Place both stress and control vials in a temperature-controlled chamber at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of a neutralizing buffer (e.g., 0.5 M Sodium Hydroxide in 50:50 ACN:Water, pre-chilled) to stop further degradation.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Section 6).
Protocol: Basic Stress Testing
Objective: To evaluate stability in the presence of a strong base.
-
Stock Solution Preparation: Use the same 1.0 mg/mL stock solution as described above.
-
Stress Sample Preparation:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1 M Sodium Hydroxide (NaOH).
-
Vortex gently to mix. This creates a final concentration of 0.5 mg/mL in 50% ACN / 0.5 M NaOH.
-
-
Control Sample: Prepare a control as described in the acidic stress protocol.
-
Incubation: Place vials in a temperature-controlled chamber at 60°C.
-
Time Points: Withdraw aliquots at the same specified time points.
-
Quenching: Quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of an acidic buffer (e.g., 0.5 M Hydrochloric Acid in 50:50 ACN:Water, pre-chilled).
-
Analysis: Analyze the quenched samples by the same HPLC method.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis (PDA) and Mass Spectrometric (MS) detection.
-
Column: A C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Detection:
-
PDA: Monitor at multiple wavelengths, including the λmax of 7-Ethynyl-1H-indazole, to detect all chromophoric species.
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent peak and any new peaks that appear, aiding in the structural elucidation of degradants.
-
Data Interpretation & Summary
The results from the forced degradation studies should be tabulated to clearly present the stability profile. The percentage of the parent compound remaining is calculated relative to the T=0 time point.
Table 1: Hypothetical Stability Data for 7-Ethynyl-1H-indazole at 60°C
| Time (hours) | % Parent Remaining (Control, pH ≈ 7) | % Parent Remaining (0.5 M HCl) | % Parent Remaining (0.5 M NaOH) | Major Degradant Observed (m/z) |
| 0 | 100.0 | 100.0 | 100.0 | N/A |
| 2 | 99.8 | 95.2 | 99.5 | 161.07 [M+H]⁺ |
| 4 | 99.7 | 88.6 | 99.1 | 161.07 [M+H]⁺ |
| 8 | 99.5 | 75.4 | 98.4 | 161.07 [M+H]⁺ |
| 24 | 99.1 | 45.1 | 96.2 | 161.07 [M+H]⁺ |
Note: Data are hypothetical and for illustrative purposes. The observed degradant m/z of 161.07 corresponds to the [M+H]⁺ of 7-acetyl-1H-indazole.
Conclusion and Field Insights
Based on fundamental chemical principles, 7-Ethynyl-1H-indazole is expected to exhibit good stability under neutral and moderately basic conditions. The primary liability is under strong acidic conditions, particularly with elevated temperatures, where hydration of the ethynyl group to form 7-acetyl-1H-indazole is the most probable degradation pathway. Under basic conditions, the molecule is largely stable, with the main consideration being the potential for N-alkylation or acylation if reactive electrophiles are present in the matrix.
For drug development professionals, this implies that:
-
Synthesis & Purification: Avoid prolonged exposure to strong acids during workup and purification. Chromatographic methods should utilize neutral or mildly acidic/basic mobile phases.
-
Formulation: Formulation development should favor pH ranges from neutral to mildly basic to ensure maximum shelf-life and stability of the API.
-
Metabolism: The acid-catalyzed hydration pathway could be a potential route for metabolic transformation in the acidic environment of the stomach, a factor to consider in pharmacokinetic profiling.
Conducting thorough forced degradation studies as outlined is a non-negotiable step to confirm these predictions, identify any unexpected liabilities, and develop a robust, stability-indicating analytical method essential for regulatory filings.
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